molecular formula C25H21ClSi B11943208 (4-Chlorobenzyl)triphenylsilane

(4-Chlorobenzyl)triphenylsilane

Cat. No.: B11943208
M. Wt: 385.0 g/mol
InChI Key: PYZBTMCRYLRNFF-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21ClSi It is characterized by the presence of a chlorobenzyl group attached to a triphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)triphenylsilane typically involves the reaction of triphenylsilane with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobenzyl)triphenylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized silanes .

Scientific Research Applications

(4-Chlorobenzyl)triphenylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)triphenylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom in the triphenylsilane moiety can participate in the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. Additionally, the chlorobenzyl group can undergo substitution reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

  • (2-Chlorobenzyl)triphenylsilane
  • (4-Fluorobenzyl)triphenylsilane
  • (4-Bromomethyl)phenyltriphenylsilane

Comparison: (4-Chlorobenzyl)triphenylsilane is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. Compared to its analogs, such as (2-Chlorobenzyl)triphenylsilane and (4-Fluorobenzyl)triphenylsilane, the position and nature of the substituent on the benzyl group significantly influence the compound’s reactivity and applications. For instance, the chlorine atom in the para position can enhance the compound’s ability to participate in nucleophilic substitution reactions .

Properties

Molecular Formula

C25H21ClSi

Molecular Weight

385.0 g/mol

IUPAC Name

(4-chlorophenyl)methyl-triphenylsilane

InChI

InChI=1S/C25H21ClSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2

InChI Key

PYZBTMCRYLRNFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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